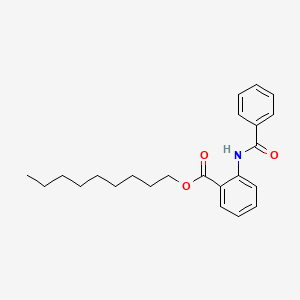![molecular formula C20H15F4NO2 B11561844 N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide](/img/structure/B11561844.png)
N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It features a naphthalene core substituted with a carboxamide group and a tetrafluoropropoxyphenyl moiety.
- The compound’s structure is characterized by its aromatic rings and functional groups, making it interesting for various applications.
N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide: is a chemical compound with the molecular formula C₁₅H₁₁F₄N₂O₂.
Métodos De Preparación
Synthetic Routes: While specific synthetic routes may vary, one approach involves coupling 2,2,3,3-tetrafluoropropoxyaniline with naphthalene-1-carboxylic acid under appropriate conditions.
Reaction Conditions: These reactions typically occur under inert atmospheres, using suitable catalysts and solvents.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, reactivity, and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for designing novel materials due to its unique substituents.
Biology: Researchers explore its interactions with biological macromolecules, potentially leading to drug discovery.
Medicine: Investigations focus on its pharmacological properties, bioavailability, and toxicity.
Industry: Applications include organic electronics, liquid crystals, and specialty polymers.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets.
- It may interact with receptors, enzymes, or cellular pathways, affecting biological processes.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: The combination of naphthalene and tetrafluoropropoxyphenyl groups sets N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide apart.
Remember that this compound’s potential applications and mechanisms continue to be explored through scientific research
Propiedades
Fórmula molecular |
C20H15F4NO2 |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H15F4NO2/c21-19(22)20(23,24)12-27-15-10-8-14(9-11-15)25-18(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,19H,12H2,(H,25,26) |
Clave InChI |
OCYNXAHAGGNPJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-[3-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11561767.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11561771.png)
![4-bromo-2-methoxy-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11561772.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11561773.png)
![N-(1-{N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11561776.png)
![4-chloro-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B11561781.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-methylphenol](/img/structure/B11561783.png)
![benzyl (2E)-2-cyano-2-[(4-methoxyphenyl)hydrazono]ethanimidothioate](/img/structure/B11561794.png)
![2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11561801.png)
![N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11561804.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11561806.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone](/img/structure/B11561812.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561819.png)
